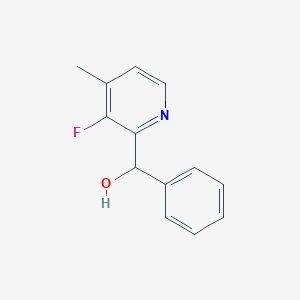
(3-Fluoro-4-methylpyridin-2-yl)(phenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Fluoro-4-methylpyridin-2-yl)(phenyl)methanol is an organic compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of a fluorine atom at the 3-position and a methyl group at the 4-position of the pyridine ring, along with a phenyl group attached to the methanol moiety. The incorporation of fluorine into organic molecules often imparts unique physical, chemical, and biological properties, making fluorinated compounds valuable in various fields of research and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing fluorinated pyridines is the use of Selectfluor® as a fluorinating agent . The reaction conditions often involve the use of solvents such as methanol and the presence of a base like sodium methoxide to facilitate the nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of fluorinated pyridines, including (3-Fluoro-4-methylpyridin-2-yl)(phenyl)methanol, often employs scalable synthetic routes that ensure high yields and purity. These methods may involve continuous flow reactors and advanced purification techniques to meet the stringent requirements of pharmaceutical and agrochemical industries .
Analyse Des Réactions Chimiques
Types of Reactions
(3-Fluoro-4-methylpyridin-2-yl)(phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives .
Applications De Recherche Scientifique
(3-Fluoro-4-methylpyridin-2-yl)(phenyl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological processes and interactions.
Medicine: Fluorinated compounds are often explored for their potential therapeutic applications, including as imaging agents and drug candidates.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of (3-Fluoro-4-methylpyridin-2-yl)(phenyl)methanol involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Fluoropyridine
- 3-Fluoropyridine
- 4-Fluoropyridine
- 2-Methylpyridine
- 4-Methylpyridine
Uniqueness
(3-Fluoro-4-methylpyridin-2-yl)(phenyl)methanol is unique due to the specific combination of fluorine and methyl substituents on the pyridine ring, along with the phenylmethanol moiety. This unique structure imparts distinct physical, chemical, and biological properties that differentiate it from other similar compounds .
Propriétés
Formule moléculaire |
C13H12FNO |
|---|---|
Poids moléculaire |
217.24 g/mol |
Nom IUPAC |
(3-fluoro-4-methylpyridin-2-yl)-phenylmethanol |
InChI |
InChI=1S/C13H12FNO/c1-9-7-8-15-12(11(9)14)13(16)10-5-3-2-4-6-10/h2-8,13,16H,1H3 |
Clé InChI |
ZPKBZAKJHRBJDK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NC=C1)C(C2=CC=CC=C2)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


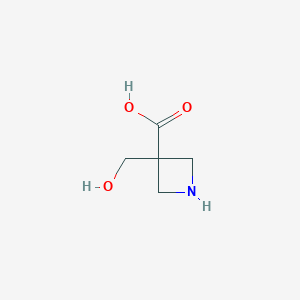




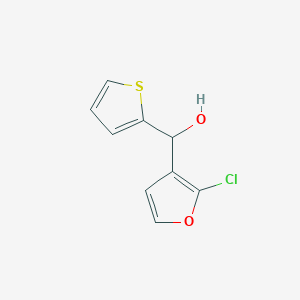
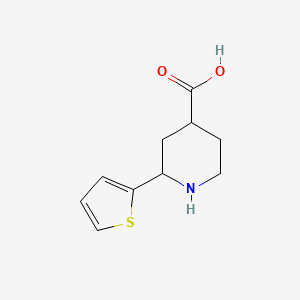

![1-({bicyclo[2.2.1]heptan-2-yl}methyl)-1H-pyrazol-4-amine](/img/structure/B13080888.png)
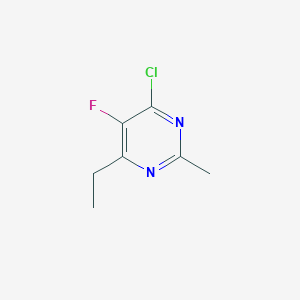
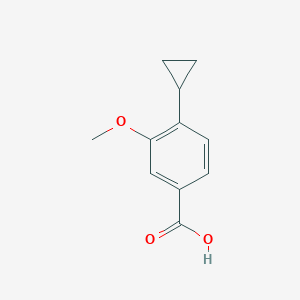
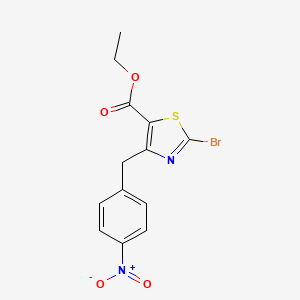
![2-(Ethylsulfanyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B13080926.png)

